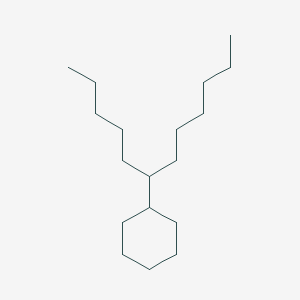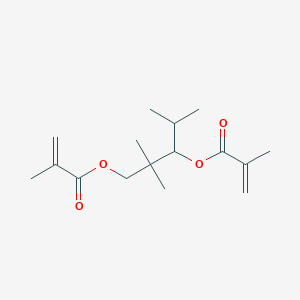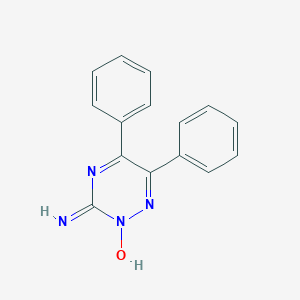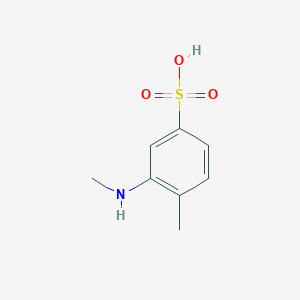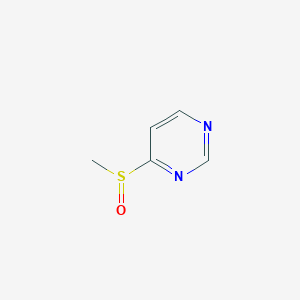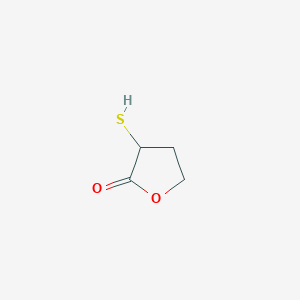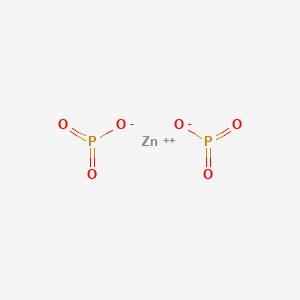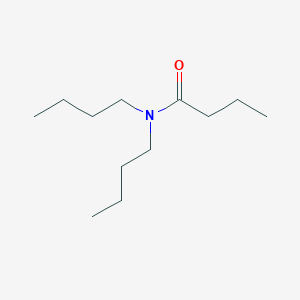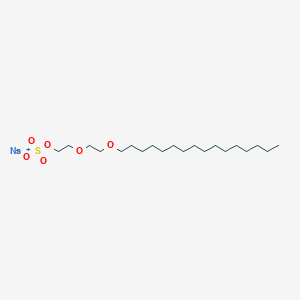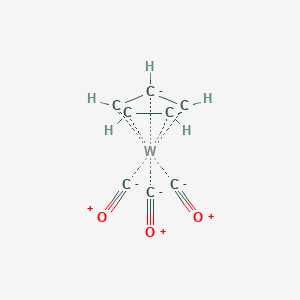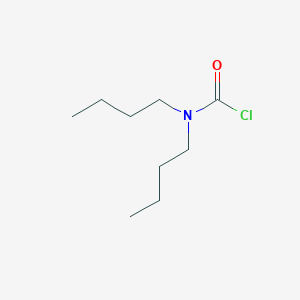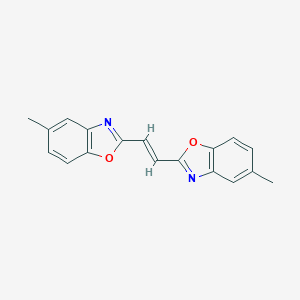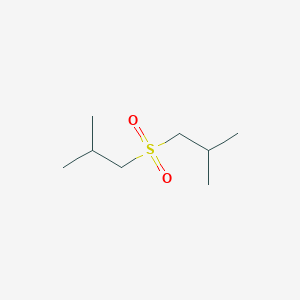
Diisobutyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisobutyl sulfone (DIBS) is a colorless liquid with a molecular formula of C8H18O2S. It is a sulfone compound that has been used in various industries, including pharmaceuticals, agrochemicals, and polymer production. DIBS has also shown potential in scientific research applications due to its unique chemical properties and mechanism of action.
Mécanisme D'action
Diisobutyl sulfone has a unique mechanism of action that involves the formation of a sulfone radical. This radical can undergo further reactions, leading to the formation of various products. Diisobutyl sulfone is also capable of undergoing oxidation, which can lead to the formation of sulfoxides and sulfones.
Effets Biochimiques Et Physiologiques
Diisobutyl sulfone has been shown to have a low toxicity profile and is not considered to be harmful to human health. However, it has been shown to have some physiological effects, including the ability to induce oxidative stress in cells. Diisobutyl sulfone has also been shown to have anti-inflammatory properties and may be useful in the treatment of certain inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
Diisobutyl sulfone has several advantages as a solvent in lab experiments. It has a high boiling point, which allows it to be used at elevated temperatures. It is also a nonpolar solvent, which makes it useful for dissolving nonpolar compounds. However, Diisobutyl sulfone may not be suitable for all experiments, as it may react with certain compounds and may not be compatible with certain analytical techniques.
Orientations Futures
There are several potential future directions for the use of Diisobutyl sulfone in scientific research. One area of interest is its use as a solvent in the synthesis of new materials, including polymers and other organic compounds. Diisobutyl sulfone may also have potential as a reagent in organic synthesis reactions. Additionally, further research is needed to fully understand the mechanism of action of Diisobutyl sulfone and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of Diisobutyl sulfone involves the reaction of isobutylene with sulfur dioxide and oxygen in the presence of a catalyst. The reaction produces a mixture of sulfones, including Diisobutyl sulfone, which can be isolated and purified through distillation.
Applications De Recherche Scientifique
Diisobutyl sulfone has been studied for its potential use in various scientific research applications. One area of interest is its use as a solvent in organic synthesis. Diisobutyl sulfone has been shown to be an effective solvent for a wide range of organic compounds, including polar and nonpolar substances.
Propriétés
Numéro CAS |
10495-45-1 |
|---|---|
Nom du produit |
Diisobutyl sulfone |
Formule moléculaire |
C8H18O2S |
Poids moléculaire |
178.29 g/mol |
Nom IUPAC |
2-methyl-1-(2-methylpropylsulfonyl)propane |
InChI |
InChI=1S/C8H18O2S/c1-7(2)5-11(9,10)6-8(3)4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
ULSLZZKKTPQNNJ-UHFFFAOYSA-N |
SMILES |
CC(C)CS(=O)(=O)CC(C)C |
SMILES canonique |
CC(C)CS(=O)(=O)CC(C)C |
Point d'ébullition |
265.0 °C |
melting_point |
17.0 °C |
Autres numéros CAS |
10495-45-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



